

A Side-by-Side Comparison of Mounjaro and Zepbound for Research Professionals

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An in-depth analysis of the dual GIP/GLP-1 receptor agonist, tirzepatide, marketed under two distinct brand names for different therapeutic indications.

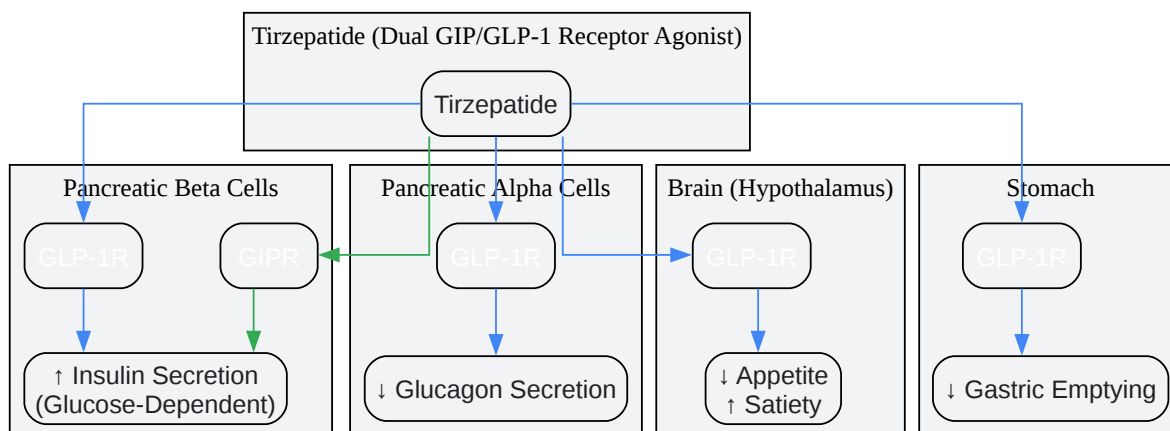
This guide provides a comprehensive, data-driven comparison of Mounjaro and Zepbound, two formulations of the novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, tirzepatide.[1][2] Developed by Eli Lilly and Company, these products contain the identical active ingredient but are approved by the U.S. Food and Drug Administration (FDA) for distinct indications.[1][2] Mounjaro is indicated for the improvement of glycemic control in adults with type 2 diabetes mellitus, while Zepbound is approved for chronic weight management in adults with obesity or who are overweight with at least one weight-related comorbidity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanism of action, clinical trial data, and experimental protocols associated with tirzepatide.

Mechanism of Action: A Dual Agonist Approach

Tirzepatide is a synthetic peptide that acts as a dual agonist for both the GIP and GLP-1 receptors.[3][4][5] This dual agonism is a key differentiator from other GLP-1 receptor agonists. By activating both pathways, tirzepatide leverages the synergistic effects of these two incretin hormones to regulate glucose metabolism and appetite.

The binding of tirzepatide to GLP-1 and GIP receptors on pancreatic beta cells stimulates glucose-dependent insulin secretion.[3][4][5] Furthermore, its action on GLP-1 receptors suppresses glucagon release, which in turn reduces hepatic glucose production.[5] In the

context of weight management, tirzepatide's activation of GLP-1 receptors in the brain promotes satiety and reduces food intake. The role of GIP in weight regulation is still under investigation, but it is believed to contribute to the overall metabolic benefits.



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Tirzepatide's dual agonist mechanism of action.

Clinical Efficacy and Safety: A Tabular Comparison

The clinical development of tirzepatide has been extensive, with the SURPASS program evaluating its efficacy and safety in type 2 diabetes (leading to the approval of Mounjaro) and the SURMOUNT program focusing on its use for chronic weight management (leading to the approval of Zepbound).

Mounjaro (Tirzepatide) for Type 2 Diabetes: Key Findings from the SURPASS Program

The SURPASS clinical trial program consisted of a series of Phase 3 studies evaluating Mounjaro as a monotherapy and as an add-on to other diabetes medications. A key comparator in these trials was the selective GLP-1 receptor agonist, semaglutide.

Trial	Comparator	Primary Endpoint: Mean Change in HbA1c from Baseline	Key Secondary Endpoint: Mean Change in Body Weight from Baseline	Common Adverse Events (%)
SURPASS-2	Semaglutide 1 mg	-2.01% (5 mg), -2.24% (10 mg), -2.30% (15 mg) vs. -1.86%	-7.6 kg (5 mg), -9.3 kg (10 mg), -11.2 kg (15 mg) vs. -5.7 kg	Nausea (17- 22%), Diarrhea (13-16%), Decreased Appetite (9- 11%), Vomiting (6-10%)

Data from the SURPASS-2 clinical trial.[\[4\]](#)[\[5\]](#)

Zepbound (Tirzepatide) for Chronic Weight Management: Key Findings from the SURMOUNT Program

The SURMOUNT program comprised several Phase 3 trials that assessed the efficacy and safety of Zepbound for weight reduction in individuals with obesity or who were overweight with weight-related comorbidities.

Trial	Comparator	Co-Primary Endpoint: Mean Percent Change in Body Weight from Baseline	Co-Primary Endpoint: Percentage of Participants Achieving ≥5% Weight Loss	Common Adverse Events (%)
SURMOUNT-1	Placebo	-15.0% (5 mg), -19.5% (10 mg), -20.9% (15 mg) vs. -3.1%	85% (5 mg), 89% (10 mg), 91% (15 mg) vs. 35%	Nausea (25- 31%), Diarrhea (21-23%), Constipation (15- 17%), Vomiting (10-13%)

Data from the SURMOUNT-1 clinical trial.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols: A Closer Look at Pivotal Trials

To provide a deeper understanding of the data generated, this section details the methodologies of two key clinical trials: SURPASS-2 for Mounjaro and SURMOUNT-1 for Zepbound.

SURPASS-2 (NCT03987919) Trial Protocol

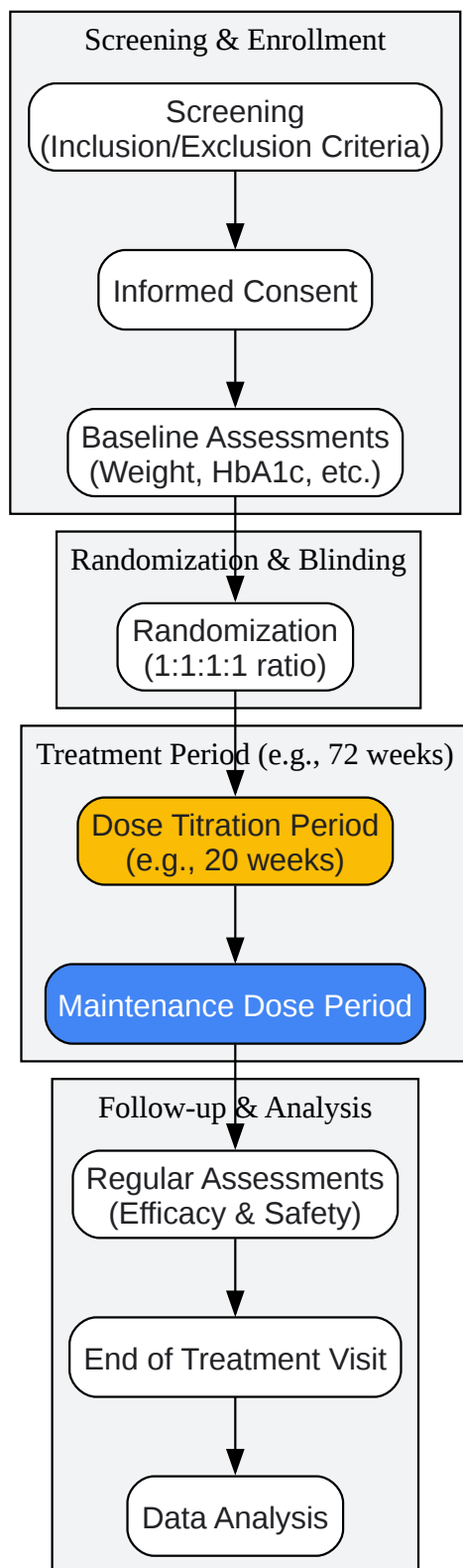
- Objective: To compare the efficacy and safety of three different doses of tirzepatide with semaglutide in adults with type 2 diabetes who were inadequately controlled with metformin alone.[\[4\]](#)[\[5\]](#)
- Study Design: A 40-week, randomized, open-label, parallel-group, active-comparator trial.[\[4\]](#)[\[5\]](#)
- Participant Population: 1,879 adults with type 2 diabetes, an HbA1c between 7.0% and 10.5%, and a BMI of 25 kg/m² or greater, who were on a stable dose of metformin (≥1500 mg/day).[\[4\]](#)[\[8\]](#)

- Intervention: Participants were randomized in a 1:1:1:1 ratio to receive a once-weekly subcutaneous injection of tirzepatide (5 mg, 10 mg, or 15 mg) or semaglutide (1 mg).[4]
- Dose Titration: Tirzepatide was initiated at 2.5 mg once weekly and increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached. Semaglutide was initiated at 0.25 mg once weekly and the dose was doubled every 4 weeks until the 1 mg maintenance dose was reached.[4]
- Primary Endpoint: The mean change in HbA1c from baseline to 40 weeks.[4][5]
- Key Secondary Endpoints: Included the mean change in body weight from baseline to 40 weeks, and the proportion of participants achieving HbA1c levels below 7.0% and below 5.7%.[5]

SURMOUNT-1 (NCT04184622) Trial Protocol

- Objective: To evaluate the efficacy and safety of three different doses of tirzepatide for chronic weight management in adults with obesity or who were overweight with at least one weight-related comorbidity, and who did not have diabetes.[7][9]
- Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[9][10]
- Participant Population: 2,539 adults with a BMI of 30 kg/m² or greater, or a BMI of 27 kg/m² or greater with at least one weight-related complication (e.g., hypertension, dyslipidemia, or obstructive sleep apnea).[9][10]
- Intervention: Participants were randomized in a 1:1:1:1 ratio to receive a once-weekly subcutaneous injection of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo.[9][10]
- Dose Titration: Tirzepatide was initiated at 2.5 mg once weekly and increased by 2.5 mg every 4 weeks until the assigned maintenance dose was reached.[9]
- Co-Primary Endpoints: The mean percentage change in body weight from baseline to 72 weeks, and the percentage of participants who achieved a weight reduction of 5% or more at 72 weeks.[7]

- Key Secondary Endpoints: Included the percentage of participants achieving weight reductions of 10% or more, 15% or more, and 20% or more at 72 weeks.[6]



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